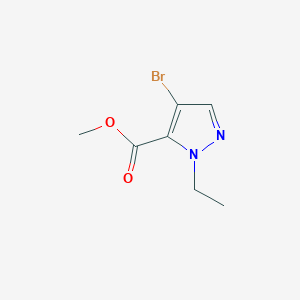

Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-bromo-2-ethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-10-6(7(11)12-2)5(8)4-9-10/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFKRBUAKZJSQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672476 | |

| Record name | Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185320-26-6 | |

| Record name | Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185320-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate from 1,3-dicarbonyl compounds

An In-depth Technical Guide Synthesis of Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate from 1,3-Dicarbonyl Compounds

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] This guide provides an in-depth, technically-focused walkthrough for the synthesis of Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate, a versatile building block for drug discovery. We will dissect a robust and logical synthetic pathway commencing from simple 1,3-dicarbonyl precursors. The narrative emphasizes the causality behind experimental choices, particularly addressing the critical challenge of regioselectivity in the core ring-forming reaction. Detailed, self-validating protocols are provided for each key transformation, supported by mechanistic insights and authoritative references, to empower researchers in the successful execution of this synthesis.

The Pyrazole Scaffold: A Cornerstone of Modern Pharmaceuticals

The 1,2-diazole ring system, commonly known as pyrazole, is a five-membered heterocycle that has proven to be of immense value in the development of therapeutic agents. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into a wide array of drugs. Notable examples include the COX-2 inhibitor Celecoxib, used to treat pain and inflammation, and the anti-obesity drug Rimonabant, underscoring the scaffold's therapeutic versatility.[1][2] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's pharmacological profile, making synthetic routes to novel, substituted pyrazoles a critical area of research.

Strategic Approach: A Multi-Step Synthesis from Foundational Precursors

The synthesis of our target molecule is best approached through a logical sequence of well-established organic transformations. A retrosynthetic analysis reveals a clear path starting from a 1,3-dicarbonyl compound, which serves as the carbon backbone for the pyrazole core.

The overall synthetic strategy is outlined as follows:

-

Formation of a 1,3-Dicarbonyl Precursor: Synthesis of an appropriate β-keto ester, specifically ethyl 2,4-dioxopentanoate, via a Claisen condensation.

-

Pyrazole Ring Formation: A Knorr pyrazole synthesis involving the cyclocondensation of the β-keto ester with ethylhydrazine to form the core heterocyclic ring.[3][4]

-

Regioselective Bromination: Electrophilic bromination at the C4 position of the electron-rich pyrazole ring.

-

Ester Modification: Conversion of the ethyl ester to the final methyl ester.

Caption: Overall workflow for the synthesis of the target molecule.

Part I: Synthesis of the 1,3-Dicarbonyl Precursor

The foundation of this synthesis is the creation of a suitable 1,3-dicarbonyl compound. Ethyl 2,4-dioxopentanoate (also known as ethyl acetopyruvate) is an ideal precursor, synthesized via the Claisen condensation. This reaction involves the base-mediated condensation of an ester (diethyl oxalate) with a ketone (acetone).

Mechanism: The Claisen Condensation

The reaction proceeds through the formation of an enolate from acetone, which then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the sodium salt of the desired β-keto ester. Acidification then liberates the final product.

Caption: Mechanism of the Claisen condensation to form the precursor.

Experimental Protocol: Synthesis of Ethyl 2,4-dioxopentanoate

This protocol is adapted from established literature procedures.

Table 1: Reagents and Materials

| Reagent/Material | M.W. ( g/mol ) | Amount (molar eq.) | Quantity | Notes |

| Sodium Metal | 22.99 | 1.0 | 2.3 g | Handle with extreme care. |

| Absolute Ethanol | 46.07 | - | 50 mL | Anhydrous. |

| Diethyl Oxalate | 146.14 | 1.0 | 14.6 g | Dry, freshly distilled. |

| Acetone | 58.08 | 1.0 | 5.8 g | Dry, freshly distilled. |

| Dilute Sulfuric Acid | 98.08 | - | As needed | For acidification. |

| Diethyl Ether | 74.12 | - | As needed | For extraction. |

| Anhydrous Na₂SO₄ | 142.04 | - | As needed | For drying. |

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (2.3 g) in small pieces to absolute ethanol (50 mL). The reaction is exothermic. Allow the reaction to proceed until all sodium has dissolved.

-

Condensation: Cool the resulting sodium ethoxide solution in an ice-salt bath. Add a pre-mixed solution of dry diethyl oxalate (14.6 g) and dry acetone (5.8 g) dropwise from the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.

-

Isolation of the Sodium Salt: After the addition is complete, allow the mixture to stir for an additional 2 hours as it slowly warms to room temperature. A yellow precipitate of the sodium salt will form. Collect the solid by suction filtration and wash it with a small amount of cold absolute ethanol.

-

Acidification and Extraction: Dissolve the collected sodium salt in ice-cold water. Slowly acidify the solution with dilute sulfuric acid until the pH is approximately 4, at which point the ethyl 2,4-dioxopentanoate will separate as an oil.

-

Purification: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Part II: The Knorr Pyrazole Synthesis and Regioselectivity

The Knorr pyrazole synthesis is a classic and highly effective method for constructing the pyrazole ring by reacting a 1,3-dicarbonyl compound with a hydrazine.[5][6][7] In our case, the reaction is between ethyl 2,4-dioxopentanoate and ethylhydrazine.

The Causality of Regioisomer Formation

A critical consideration in this step is regioselectivity. Both the 1,3-dicarbonyl and the substituted hydrazine are unsymmetrical. The initial condensation can occur at either the C2-carbonyl (adjacent to the ester) or the C4-carbonyl (the ketone). This leads to the potential formation of two different regioisomers.

-

Attack at C4 (Ketone): This is generally favored. The ketone carbonyl is typically more electrophilic and less sterically hindered than the carbonyl adjacent to the ester group. This pathway leads to the desired 1-ethyl-5-carboxylate isomer.

-

Attack at C2 (Keto-ester): Attack at this position would lead to the undesired 1-ethyl-3-carboxylate isomer.

Reaction conditions, especially pH, can influence the outcome. Under acidic conditions, the reaction mechanism can be altered, sometimes changing the regioselectivity. For this synthesis, neutral or slightly acidic conditions are generally preferred to favor attack at the more reactive ketone.

Caption: Regioselectivity in the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

Procedure:

-

In a round-bottom flask, dissolve ethyl 2,4-dioxopentanoate (15.8 g, 0.1 mol) in ethanol (100 mL).

-

Add ethylhydrazine (6.0 g, 0.1 mol) to the solution. A slight exotherm may be observed.

-

Add a few drops of glacial acetic acid to catalyze the reaction.[5]

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the resulting oil in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

The product is typically a mixture of regioisomers and should be purified by column chromatography on silica gel to isolate the desired 1,5-substituted isomer.

Part III: Regioselective Bromination of the Pyrazole Ring

The pyrazole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The C4 position is the most nucleophilic and is selectively brominated. N-Bromosuccinimide (NBS) is an excellent reagent for this transformation, as it provides a source of electrophilic bromine under mild conditions, minimizing side reactions.[8]

Experimental Protocol: Synthesis of Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate

Procedure:

-

Dissolve the purified ethyl 1-ethyl-1H-pyrazole-5-carboxylate (9.1 g, 0.05 mol) in dichloromethane (DCM) or acetonitrile (100 mL) in a flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) (9.3 g, 0.052 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude brominated product, which can be purified by recrystallization or column chromatography.

Part IV: Final Ester Modification

The final step is the conversion of the ethyl ester to the target methyl ester. This can be achieved via a simple acid-catalyzed transesterification.

Experimental Protocol: Synthesis of Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate

Procedure:

-

Dissolve the ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate (13.1 g, 0.05 mol) in a large excess of anhydrous methanol (150 mL).

-

Add a catalytic amount of concentrated sulfuric acid (0.5 mL).

-

Heat the mixture to reflux for 12-24 hours. The progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR.

-

After cooling, neutralize the acid catalyst by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Remove the majority of the methanol under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate.[9]

Summary of Physicochemical Data

Table 2: Properties of Key Compounds

| Compound Name | Molecular Formula | M.W. ( g/mol ) | CAS Number | Appearance |

| Ethyl 2,4-dioxopentanoate | C₇H₁₀O₄ | 158.15 | 615-79-2 | Colorless to yellow liquid |

| Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate | C₇H₉BrN₂O₂ | 233.06 | 958814-63-4 | Solid (predicted) |

(Data sourced from[9][10][11])

Conclusion

This guide has detailed a logical and experimentally validated pathway for the synthesis of Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate from readily available 1,3-dicarbonyl precursors. By understanding the underlying mechanisms of the Claisen condensation and the Knorr pyrazole synthesis, particularly the factors governing regioselectivity, researchers can confidently navigate this multi-step process. The subsequent regioselective bromination and final transesterification provide a robust route to this valuable, functionalized heterocyclic building block, opening avenues for the development of novel pharmaceutical candidates.

References

- Benchchem. An In-depth Technical Guide to Ethyl 2,4-dioxopentanoate: Discovery and History.

- J&K Scientific LLC. Knorr Pyrazole Synthesis. (2025).

- Slideshare. Knorr Pyrazole Synthesis (M. Pharm).

- Name-Reaction.com. Knorr pyrazole synthesis.

- Journal of Current Pharma Research. One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid.

- Benchchem. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

- Chem Help Asap. Knorr Pyrazole Synthesis.

- RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022).

- Benchchem. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.

- Royal Society of Chemistry. Recent advances in the multicomponent synthesis of pyrazoles. (2024).

- National Institutes of Health. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.

- Smolecule. 1-(4-Bromophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid.

- ChemistryViews. One-Pot, Three-Component Synthesis of Substituted Pyrazoles. (2023).

- Organic Chemistry Portal. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (2018).

- Organic Chemistry Portal. Pyrazole synthesis.

- National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- N/A. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. (2025).

- MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023).

- ResearchGate. One-Pot Synthesis of Pyrazole-5-carboxylates by Cyclization of Hydrazone 1,4-Dianions with Diethyl Oxalate. (2025).

- MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- Huaxueyuan. Bromination of pyrazole-3 (5)-carboxylic acid.

- Benchchem. Ethyl 2,4-dioxopentanoate: A Technical Guide for Researchers and Drug Development Professionals.

- ResearchGate. Bromination of pyrazole-3(5)-carboxylic acid. (2025).

- KTU ePubl. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023).

- Benchchem. Ethyl 2,4-dioxopentanoate | Research Chemical.

- ResearchGate. Efficient di-bromination of 5-pyrazolones and 5-hydroxypyrazoles by N-bromobenzamide. (2025).

- Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014).

- ACS Publications. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.

- Organic Syntheses. Organic Syntheses Procedure.

- ChemSynthesis. ethyl 2,4-dioxopentanoate. (2025).

- ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022).

- Chemicalbook. ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis.

- Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

- MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.

- MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.

- Oakwood Chemical. Ethyl 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylate.

- PubChemLite. Methyl 4-bromo-1-ethyl-1h-pyrazole-5-carboxylate (C7H9BrN2O2).

- BLDpharm. 105486-72-4|Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate.

- National Institutes of Health. Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate.

- ResearchGate. Figure 1-Reagents and conditions: (a) Ethyl 2,4-dioxovalerate or...

- PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.

- CymitQuimica. Ethyl 2,4-dioxopentanoate.

- Google Patents. US5705656A - N-alkylation method of pyrazole.

- Semantic Scholar. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

- National Institutes of Health. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.

- Advanced ChemBlocks. 4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid.

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 3. jk-sci.com [jk-sci.com]

- 4. name-reaction.com [name-reaction.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. epubl.ktu.edu [epubl.ktu.edu]

- 9. PubChemLite - Methyl 4-bromo-1-ethyl-1h-pyrazole-5-carboxylate (C7H9BrN2O2) [pubchemlite.lcsb.uni.lu]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. Ethyl 2,4-dioxopentanoate | CymitQuimica [cymitquimica.com]

A Technical Guide to the Regioselective Synthesis of 1,4,5-Substituted Pyrazoles: Strategies and Methodologies for Drug Discovery

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its structural versatility and ability to participate in a wide range of biological interactions have cemented its status as a "privileged scaffold" in drug design.[2][3] Compounds featuring the pyrazole core exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[1][4]

Among the various substitution patterns, 1,4,5-substituted pyrazoles are of particular significance. This arrangement of substituents allows for precise three-dimensional orientation of functional groups, enabling tailored interactions with biological targets. A prime example is Celecoxib, a selective COX-2 inhibitor widely used as an anti-inflammatory drug, which features a 1,5-diaryl-3-(trifluoromethyl)pyrazole core.[5] The regioselective synthesis of these trisubstituted pyrazoles is therefore a critical challenge and a focal point of extensive research for chemists in the pharmaceutical and agrochemical industries.[6]

This in-depth technical guide provides a comprehensive overview of the core strategies for achieving regioselective synthesis of 1,4,5-substituted pyrazoles. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and present comparative data to inform methodological choices. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this important heterocyclic motif in their work.

I. The Knorr Pyrazole Synthesis: A Classic with Modern Refinements

The most traditional and widely employed method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine, a reaction first reported by Ludwig Knorr in 1883.[5][7] While conceptually straightforward, the use of an unsymmetrical 1,3-dicarbonyl compound introduces the challenge of regioselectivity, often leading to a mixture of two isomeric pyrazoles.[8][9]

Causality of Regioselectivity in the Knorr Synthesis

The regiochemical outcome of the Knorr synthesis is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[8] The initial step involves the nucleophilic attack of one of the hydrazine nitrogens on a carbonyl carbon of the 1,3-dicarbonyl compound. With a monosubstituted hydrazine (R¹-NH-NH₂), the two nitrogen atoms exhibit different nucleophilicity. Generally, the terminal, unsubstituted nitrogen (-NH₂) is more nucleophilic and will preferentially attack the more electrophilic carbonyl carbon.

-

Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site of initial attack. For instance, in the synthesis of Celecoxib, the trifluoromethyl group on the diketone starting material strongly activates the adjacent carbonyl.

-

Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the reaction towards the less sterically hindered carbonyl group.

-

Reaction Conditions: The pH of the reaction medium is a critical determinant of regioselectivity. Under acidic conditions, the more basic terminal nitrogen of the hydrazine is protonated, reducing its nucleophilicity and potentially favoring attack by the substituted nitrogen. Conversely, under neutral or basic conditions, the terminal nitrogen's higher nucleophilicity dominates.[8] Recent studies have also shown that the choice of solvent can dramatically influence the regiomeric ratio, with fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) significantly improving regioselectivity in certain cases.[9][10] Furthermore, the stoichiometry of the reactants has been identified as a factor that can affect the regioselectivity of the reaction.[8]

Diagram 1: General Mechanism of the Knorr Pyrazole Synthesis

Caption: Knorr synthesis pathway leading to two possible regioisomers.

Experimental Protocol: Synthesis of Celecoxib

The synthesis of the selective COX-2 inhibitor, Celecoxib, is a classic example of a regioselective Knorr condensation.[11][12]

Step 1: Claisen Condensation to form the 1,3-Diketone

-

To a stirred suspension of sodium hydride (25 g) in toluene (400 ml) in a 1000 ml four-necked flask, raise the temperature to 60-65°C.[13]

-

Concurrently add p-methylacetophenone (40 g) and ethyl trifluoroacetate (50 g) dropwise.[13]

-

After the addition is complete, maintain the reaction mixture at 40-45°C for 5 hours.[13]

-

Cool the mixture to 30°C and add 15% hydrochloric acid (120 ml) dropwise.[13]

-

Separate the organic layer and evaporate to dryness under reduced pressure.

-

Recrystallize the residue from petroleum ether to yield 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[13]

Step 2: Cyclocondensation to form Celecoxib

-

Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser and a stirrer.

-

Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and concentrate in vacuo.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.

II. [3+2] Cycloaddition Reactions: A Modern Approach to Regiocontrol

1,3-Dipolar cycloaddition reactions offer a powerful and often highly regioselective route to pyrazoles. These reactions involve the combination of a three-atom dipole with a two-atom dipolarophile.

Sydnone-Alkyne Cycloadditions

The [3+2] cycloaddition of sydnones (mesoionic heterocyclic compounds) with alkynes is a well-established method for synthesizing polysubstituted pyrazoles.[14][15] While thermal cycloadditions with unsymmetrical alkynes can lead to mixtures of regioisomers, significant advances in catalysis have largely overcome this limitation.[15] Copper-catalyzed sydnone-alkyne cycloadditions (CuSAC), for instance, can provide excellent regioselectivity.[14]

A recent development involves a base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones, which provides 1,3,4-trisubstituted pyrazoles with high regioselectivity under mild conditions.[14][16] This method leverages the unique electronic properties of the dithiane group to control the cycloaddition.

Diagram 2: Workflow for Sydnone-Alkyne Cycloaddition

Caption: A typical workflow for base-mediated sydnone-alkyne cycloaddition.

Experimental Protocol: Base-Mediated [3+2] Cycloaddition

The following is a general procedure for the regioselective synthesis of a 1,4,5-trisubstituted pyrazole via a base-mediated sydnone-alkyne cycloaddition.[14]

-

In a reaction vial, dissolve the sydnone (0.1 mmol) and the 2-alkynyl-1,3-dithiane (0.1 mmol) in DMSO (2 mL).

-

Add potassium tert-butoxide (KOt-Bu) (3.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Upon completion of the reaction (monitored by TLC), quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,4,5-substituted pyrazole.

III. Multicomponent Reactions (MCRs): Efficiency and Elegance in Pyrazole Synthesis

Multicomponent reactions (MCRs), in which three or more reactants combine in a one-pot process to form a product that incorporates all or most of the atoms of the starting materials, have emerged as a highly efficient strategy for the synthesis of complex molecules, including polysubstituted pyrazoles.[17][18][19] These reactions are characterized by their operational simplicity, high atom economy, and often excellent yields and regioselectivity.

A variety of MCRs have been developed for the synthesis of 1,4,5-substituted pyrazoles. One common approach involves the in-situ generation of a reactive intermediate that then undergoes a subsequent cyclization. For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can proceed via the initial formation of a hydrazone, which then reacts with the enol form of the β-ketoester to yield the pyrazole.[18] The regioselectivity in such reactions can be controlled by the choice of catalyst and reaction conditions.

Table 1: Comparison of Synthetic Methodologies for 1,4,5-Substituted Pyrazoles

| Methodology | Key Features | Advantages | Disadvantages | Typical Regioselectivity |

| Knorr Synthesis | Condensation of 1,3-dicarbonyls and hydrazines | Readily available starting materials, well-established | Often yields regioisomeric mixtures with unsymmetrical diketones | Variable, can be improved with specific solvents and conditions |

| Sydnone-Alkyne Cycloaddition | [3+2] cycloaddition of a mesoionic compound and an alkyne | High regioselectivity, mild reaction conditions | Sydnone precursors may require multi-step synthesis | Excellent (>98:2) with catalytic methods[20] |

| Multicomponent Reactions | One-pot reaction of three or more components | High efficiency, atom economy, operational simplicity | Reaction discovery and optimization can be complex | Generally high to excellent, depending on the specific reaction |

IV. Applications in Drug Discovery: Beyond Anti-inflammatory Agents

The 1,4,5-substituted pyrazole scaffold is a versatile platform for the development of a wide array of therapeutic agents. While Celecoxib is the most well-known example, numerous other compounds based on this core are under investigation for various diseases.[2][3][21]

-

Anticancer Agents: A number of 1,4,5-substituted pyrazole derivatives have shown potent antitumor activity.[2] For example, some compounds have been identified as novel tubulin polymerization inhibitors.[2]

-

Antimicrobial Agents: The pyrazole nucleus is present in many compounds with significant antibacterial and antifungal properties.[1]

-

Other Therapeutic Areas: The structural diversity of 1,4,5-substituted pyrazoles has led to their exploration as antiviral, anti-Alzheimer's, and antidiabetic agents.[2][3]

The ability to synthesize these compounds with high regioselectivity is paramount to establishing clear structure-activity relationships (SAR) and optimizing their therapeutic potential.

Conclusion

The regioselective synthesis of 1,4,5-substituted pyrazoles is a dynamic field of research, driven by the immense therapeutic potential of this heterocyclic scaffold. While the classic Knorr synthesis remains a viable and important method, modern approaches such as catalyzed [3+2] cycloadditions and multicomponent reactions offer elegant and highly efficient solutions to the challenge of regiocontrol. A thorough understanding of the mechanistic principles behind these synthetic strategies, coupled with access to robust experimental protocols, empowers researchers to design and create novel pyrazole-based drug candidates with tailored properties. As our understanding of the biological roles of these compounds continues to expand, the development of new and improved synthetic methodologies will undoubtedly remain a key focus in the pursuit of innovative medicines.

References

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Available at: [Link]

-

Synthesis method of celecoxib. (n.d.). Eureka | Patsnap. Available at: [Link]

-

Regioselective Two-Component Synthesis of Polysubstituted Pyrazoles. (2025). ResearchGate. Available at: [Link]

-

Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Available at: [Link]

-

Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. (2021). PMC. Available at: [Link]

-

New Celecoxib Derivatives as Anti-Inflammatory Agents. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Available at: [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH. Available at: [Link]

-

Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). ACS Publications. Available at: [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Available at: [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. (2020). The Royal Society of Chemistry. Available at: [Link]

-

Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (n.d.). PMC - NIH. Available at: [Link]

-

Mechanistic Study on the Knorr Pyrazole Synthesis-Thioester Generation Reaction. (n.d.). ResearchGate. Available at: [Link]

-

A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2025). ResearchGate. Available at: [Link]

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. Available at: [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). NLIST. Available at: [Link]

-

Mechanistic study on the Knorr pyrazole synthesis-thioester generation reaction. (2019). Semantic Scholar. Available at: [Link]

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. Available at: [Link]

-

[3 + 2]-Cycloaddition reaction of sydnones with alkynes. (2018). PMC - NIH. Available at: [Link]

-

Recent applications of pyrazole and its substituted analogs. (2016). ResearchGate. Available at: [Link]

-

Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (n.d.). ACS Publications. Available at: [Link]

-

Synthesis of 1,3,4,5-Substituted pyrazole derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Sydnone Cycloaddition Route to Pyrazole-Based Analogs of Combretastatin A4. (n.d.). CORE. Available at: [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. Available at: [Link]

-

Transition-metal-catalyzed C-H functionalization of pyrazoles. (2020). PubMed. Available at: [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

[3 + 2]-Cycloaddition reaction of sydnones with alkynes. (2018). Beilstein Journals. Available at: [Link]

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. Available at: [Link]

-

Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (n.d.). ACS Publications. Available at: [Link]

-

A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). PubMed. Available at: [Link]

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). ACS Publications. Available at: [Link]

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). Organic Chemistry Portal. Available at: [Link]

Sources

- 1. allresearchjournal.com [allresearchjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. [3 + 2]-Cycloaddition reaction of sydnones with alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 18. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. BJOC - [3 + 2]-Cycloaddition reaction of sydnones with alkynes [beilstein-journals.org]

- 21. chemrevlett.com [chemrevlett.com]

Knorr pyrazole synthesis protocol for ethyl-substituted pyrazoles

An In-Depth Technical Guide to the Knorr Synthesis of Ethyl-Substituted Pyrazoles

For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a cornerstone of heterocyclic chemistry, serving as a privileged scaffold in a vast array of pharmacologically active compounds. Its prevalence in analgesics, anti-inflammatories, and anti-cancer agents underscores the need for robust and versatile synthetic methodologies. The Knorr pyrazole synthesis, a classic cyclocondensation reaction first reported in 1883, remains a highly effective and widely utilized method for constructing this vital heterocyclic system.

This guide provides a comprehensive technical overview of the Knorr pyrazole synthesis, with a specific focus on the strategic preparation of ethyl-substituted pyrazoles. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings, critical reaction parameters, and field-proven protocols that ensure successful and reproducible outcomes.

The Core Mechanism: A Stepwise Look at Pyrazole Formation

The Knorr synthesis fundamentally involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[1][2][3] The reaction proceeds through a well-established pathway involving hydrazone formation, intramolecular cyclization, and dehydration to yield the final aromatic pyrazole.

The Mechanistic Pathway:

-

Acid-Catalyzed Carbonyl Activation: The reaction is initiated by the protonation of one of the carbonyl oxygens of the 1,3-dicarbonyl compound by an acid catalyst (e.g., acetic acid). This step increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[4][5]

-

Nucleophilic Attack & Hydrazone Formation: A nitrogen atom from the hydrazine molecule attacks the activated carbonyl carbon. This is followed by a dehydration step, eliminating a molecule of water to form a key hydrazone intermediate.[6]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This is the crucial ring-forming step.

-

Final Dehydration: A second dehydration event occurs, eliminating another water molecule and leading to the formation of the stable, aromatic pyrazole ring. The thermodynamic drive towards aromaticity is a significant factor contributing to the high yields often observed in this synthesis.[4][6]

Caption: Figure 1: General Mechanism of the Knorr Pyrazole Synthesis.

The Critical Question of Regioselectivity

When an unsymmetrical 1,3-dicarbonyl compound is used—a necessity for many ethyl-substituted pyrazoles—the potential for two different regioisomeric products arises. The outcome is dictated by which of the two carbonyl groups is initially attacked by the hydrazine. Generally, the more reactive ketone carbonyl is attacked in preference to the less electrophilic ester or amide carbonyl. Furthermore, steric hindrance plays a significant role, with the least hindered carbonyl group being the preferred site of initial attack.[7] Careful selection of the dicarbonyl starting material is therefore paramount in directing the synthesis towards the desired isomer.

Experimental Protocols for Ethyl-Substituted Pyrazoles

The following protocols provide detailed, field-tested methodologies. They are intended as robust starting points that can be optimized for specific substrates and scales.

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[6]

Protocol 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

This protocol details the synthesis of a pyrazole with both an ethyl ester and a methyl substituent, starting from ethyl 2,4-dioxovalerate.

Materials:

-

Ethyl 2,4-dioxovalerate (1.0 eq)

-

Hydrazine monohydrate (1.5 eq)

-

Ethanol (EtOH)

-

Glacial Acetic Acid (AcOH)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Water (H₂O)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2,4-dioxovalerate (1.0 eq) in a solution of ethanol and acetic acid (e.g., 100:1 v/v).[8]

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add hydrazine monohydrate (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.[8]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 15 hours.[8]

-

Work-up: Pour the reaction mixture into water and add a saturated aqueous NaHCO₃ solution to neutralize the acetic acid.[8]

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.[8]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[8]

-

Purification: The resulting product, ethyl 3-methyl-1H-pyrazole-5-carboxylate, can be used in subsequent steps without further purification or can be purified by recrystallization or column chromatography if necessary.[8]

Protocol 2: General Synthesis of a 3-Ethyl-1-phenyl-5-pyrazolone

This protocol adapts the synthesis of the well-known drug Edaravone to produce an ethyl-substituted pyrazolone from ethyl 3-oxopentanoate and phenylhydrazine.[7][9]

Materials:

-

Ethyl 3-oxopentanoate (1.0 eq)

-

Phenylhydrazine (1.0 eq)

-

Diethyl ether

Procedure:

-

Reactant Addition: In a round-bottom flask, carefully add ethyl 3-oxopentanoate (1.0 eq) followed by the slow addition of phenylhydrazine (1.0 eq) in a fume hood. Note: This addition can be exothermic.[9]

-

Heating: Assemble a reflux condenser and heat the reaction mixture for 1 hour.[9]

-

Isolation: After heating, a viscous syrup will form. Transfer this syrup to a beaker and cool it thoroughly in an ice bath.[9]

-

Crystallization: To the cold syrup, add a small portion of diethyl ether and stir or scratch vigorously with a glass rod to induce crystallization of the crude product.[9]

-

Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold diethyl ether to remove residual impurities.

-

Purification: The pure pyrazolone can be obtained by recrystallization from a suitable solvent, such as ethanol.

Caption: Figure 2: General Experimental Workflow for Knorr Synthesis.

Critical Parameters & Optimization Insights

Achieving high yields and purity in the Knorr synthesis depends on the careful control of several key parameters.

-

Acid Catalysis: The presence of a catalytic amount of acid, such as glacial acetic acid, has a marked effect on the reaction rate.[4][6] Acidic conditions facilitate both the initial imine formation and the subsequent cyclization step.[4]

-

pH Control: The reaction is highly pH-dependent. While acidic conditions are favorable, operating at neutral or higher pH can lead to the formation of the hydrazone intermediate with little to no subsequent cyclization to the desired pyrazole.[4]

-

Solvent Choice: Alcohols like ethanol or 1-propanol are common solvents that facilitate the dissolution of reactants and provide a suitable medium for heating.[6] In some cases, glacial acetic acid can serve as both the catalyst and the solvent.[6]

-

Temperature and Reaction Time: Many Knorr syntheses require heating to proceed at a reasonable rate.[6] Reaction times can range from one hour to overnight, depending on the reactivity of the substrates. Monitoring the consumption of the limiting reagent by Thin-Layer Chromatography (TLC) is a reliable method to determine the reaction's endpoint.[6]

Data Summary: Reaction Conditions

The following table summarizes typical reaction conditions for the synthesis of various pyrazole derivatives via the Knorr synthesis, providing a comparative overview for experimental design.

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent / Catalyst | Temp. (°C) | Time (h) | Reported Yield | Reference |

| Ethyl 2,4-dioxovalerate | Hydrazine monohydrate | EtOH / AcOH | RT | 15 | 74% | [8] |

| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol / AcOH | ~100 | 1 | High (not quantified) | [6] |

| Ethyl acetoacetate | Phenylhydrazine | None | Reflux | 1 | High (not quantified) | [9] |

| Acetylacetone | Phenylhydrazine | Ethanol | 70 | 18 | 81% | [10] |

Conclusion

The Knorr pyrazole synthesis is a time-honored, yet remarkably current, strategy for the construction of substituted pyrazoles. Its operational simplicity, tolerance of diverse functional groups, and consistently high yields make it an indispensable tool in the arsenal of medicinal and synthetic chemists. By understanding the core mechanism, controlling critical reaction parameters, and applying robust protocols, researchers can effectively leverage this reaction for the efficient synthesis of novel ethyl-substituted pyrazoles, paving the way for the discovery of next-generation therapeutics.

References

- Mechanism and Synthesis of Pyrazoles from Ethyl 2,4-dioxopentano

- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog

- Knorr Pyrazole Synthesis. Chem Help Asap.

- Knorr Pyrazole Synthesis. J&K Scientific LLC.

- Knorr Pyrazole Synthesis (M. Pharm). Slideshare.

- knorr pyrazole synthesis. Slideshare.

- Application Notes and Protocols for Knorr Pyrazole Synthesis. Benchchem.

- Knorr pyrazole synthesis. Name-Reaction.com.

- Ethyl 3-methyl-1H-pyrazole-5-carboxyl

- Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.

-

Knorr Pyrazole Synthesis. Cambridge University Press. [Link]

- Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.

- detailed experimental protocol for Knorr pyrazole synthesis. Benchchem.

-

Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate. [Link]

Sources

- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 2. knorr pyrazole synthesis | PPTX [slideshare.net]

- 3. name-reaction.com [name-reaction.com]

- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. rsc.org [rsc.org]

- 8. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1H and 13C NMR Spectral Data for Substituted Pyrazole Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrazole esters represent a cornerstone in modern medicinal chemistry and drug development. Their versatile scaffold is a key component in a wide array of pharmacologically active agents, demonstrating activities ranging from anticancer to anti-inflammatory and antimicrobial. The precise structural elucidation of these molecules is paramount to understanding their structure-activity relationships (SAR) and optimizing their therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and indispensable tool for the unambiguous characterization of these heterocyclic compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of substituted pyrazole esters, offering insights into the influence of substituents on chemical shifts and coupling constants, and presenting a systematic approach to spectral interpretation.

Fundamentals of NMR Spectroscopy in Pyrazole Systems

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The electronic environment of the protons and carbons within this ring, and any attached ester functionality, gives rise to characteristic signals in the NMR spectrum. The precise chemical shifts (δ) are highly sensitive to the nature and position of substituents on the pyrazole ring.

Tautomerism: It is crucial to recognize that N-unsubstituted pyrazoles can exist in a tautomeric equilibrium, which can lead to broadened signals for C3 and C5 in the ¹³C NMR spectrum due to the rapid exchange of the proton between the two nitrogen atoms.[1][2] The presence of a substituent at the N1 position locks the molecule in a single tautomeric form, simplifying the spectra. The prevalence of a particular tautomer can be influenced by the electronic nature of the substituents at positions 3 or 5. For instance, strong π-acceptor groups tend to favor the tautomer where they are in a conjugated position relative to the N1 atom.[1][2]

¹H NMR Spectral Analysis of Substituted Pyrazole Esters

The ¹H NMR spectrum provides a wealth of information regarding the proton environment in substituted pyrazole esters. The key regions to consider are the pyrazole ring protons, the ester group protons, and the protons of the various substituents.

Pyrazole Ring Protons (H-3, H-4, H-5)

The chemical shifts of the pyrazole ring protons are influenced by the electronegativity of the nitrogen atoms and the electronic effects of the substituents.

-

H-3 and H-5 Protons: In N-substituted pyrazoles, the H-3 and H-5 protons typically resonate in the range of δ 7.5-8.5 ppm . The presence of an electron-withdrawing group on the adjacent carbon will generally shift the corresponding proton downfield (to a higher ppm value).

-

H-4 Proton: The H-4 proton is typically found more upfield, in the region of δ 6.0-7.0 ppm . Its chemical shift is also sensitive to the nature of the substituents at positions 3 and 5.

Coupling Constants (J-values): The coupling between adjacent protons in the pyrazole ring provides valuable structural information.[3]

-

³J(H3-H4): The coupling constant between H-3 and H-4 is typically in the range of 1.5-3.0 Hz .

-

³J(H4-H5): The coupling constant between H-4 and H-5 is also in the range of 1.5-3.0 Hz .

-

⁴J(H3-H5): A small four-bond coupling between H-3 and H-5 of around 0.5-1.0 Hz may sometimes be observed.

Ester Group Protons

The chemical shifts of the protons in the ester group are characteristic and readily identifiable.

-

Ethyl Ester (-OCH₂CH₃): The methylene protons (-OCH₂) typically appear as a quartet around δ 4.0-4.5 ppm , coupled to the methyl protons. The methyl protons (-CH₃) appear as a triplet around δ 1.0-1.5 ppm .

-

Methyl Ester (-OCH₃): The methyl protons appear as a singlet around δ 3.5-4.0 ppm .

Influence of Substituents

Substituents on the pyrazole ring can cause significant shifts in the proton resonances.

-

Electron-Donating Groups (EDGs) such as -NH₂, -OR, and alkyl groups will generally shift the ring protons upfield (to lower ppm values).

-

Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, and -C(O)R will shift the ring protons downfield. The effect is most pronounced for protons ortho and para to the substituent.

¹³C NMR Spectral Analysis of Substituted Pyrazole Esters

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, detailing the carbon framework of the molecule.

Pyrazole Ring Carbons (C-3, C-4, C-5)

The chemical shifts of the pyrazole ring carbons are highly dependent on their position and the nature of the attached substituents.

-

C-3 and C-5 Carbons: These carbons, being adjacent to the nitrogen atoms, are generally deshielded and resonate in the range of δ 130-160 ppm . In N-unsubstituted pyrazoles, these signals may be broadened due to tautomerism.[1][2] The specific chemical shift can help differentiate between 3- and 5-substituted isomers.[4]

-

C-4 Carbon: The C-4 carbon is typically found more upfield, in the region of δ 100-120 ppm .

Ester Group Carbons

The carbons of the ester functionality have characteristic chemical shifts.

-

Carbonyl Carbon (-C=O): The carbonyl carbon is significantly deshielded and appears in the range of δ 160-175 ppm .

-

Ester Alkyl Carbons: The carbon of the -OCH₂- group in an ethyl ester is found around δ 60-65 ppm , while the -CH₃ carbon is around δ 14-18 ppm . The -OCH₃ carbon of a methyl ester resonates around δ 50-55 ppm .

Substituent Effects on ¹³C Chemical Shifts

Similar to ¹H NMR, the electronic nature of substituents significantly influences the ¹³C chemical shifts. EDGs will cause an upfield shift (lower ppm) of the attached and nearby carbons, while EWGs will cause a downfield shift. Computational methods, such as GIAO/B3LYP, can be used to predict and analyze these chemical shifts.[5]

Summary of Characteristic NMR Data

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrazole H-3/H-5 | 7.5 - 8.5 | - |

| Pyrazole H-4 | 6.0 - 7.0 | - |

| Pyrazole C-3/C-5 | - | 130 - 160 |

| Pyrazole C-4 | - | 100 - 120 |

| Ester -C=O | - | 160 - 175 |

| Methyl Ester (-OCH₃) | 3.5 - 4.0 | 50 - 55 |

| Ethyl Ester (-OCH₂CH₃) | 4.0 - 4.5 (q) | 60 - 65 |

| Ethyl Ester (-OCH₂CH₃) | 1.0 - 1.5 (t) | 14 - 18 |

Experimental Protocol for NMR Sample Preparation and Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a substituted pyrazole ester for structural elucidation.

Materials:

-

Substituted pyrazole ester sample (5-10 mg for ¹H, 20-30 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes and vials

Procedure:

-

Sample Weighing: Accurately weigh the required amount of the pyrazole ester sample.

-

Solvent Selection: Choose an appropriate deuterated solvent in which the sample is fully soluble. CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ is used for less soluble samples.[1]

-

Sample Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

-

Case Study: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

Let's consider the NMR data for Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

¹H NMR (CDCl₃, δ ppm):

-

7.65 (s, 1H, H-3): Singlet, indicating no adjacent protons.

-

7.4-7.2 (m, 5H, Ar-H): Multiplet corresponding to the five protons of the phenyl ring.

-

5.75 (s, 2H, -NH₂): Broad singlet for the amino protons, which can exchange with trace water in the solvent.

-

4.25 (q, 2H, -OCH₂CH₃): Quartet due to coupling with the adjacent methyl group.

-

1.30 (t, 3H, -OCH₂CH₃): Triplet due to coupling with the adjacent methylene group.

¹³C NMR (CDCl₃, δ ppm):

-

164.5 (-C=O): Carbonyl carbon of the ester.

-

152.0 (C-5): Carbon bearing the amino group.

-

140.0 (C-3): Pyrazole ring carbon.

-

138.5 (Ar-C): Quaternary carbon of the phenyl ring attached to the pyrazole.

-

129.0, 128.5, 125.0 (Ar-CH): Carbons of the phenyl ring.

-

95.0 (C-4): Carbon bearing the carboxylate group.

-

60.0 (-OCH₂CH₃): Methylene carbon of the ethyl group.

-

14.5 (-OCH₂CH₃): Methyl carbon of the ethyl group.

The assignment of these signals is consistent with the proposed structure and the general principles outlined in this guide. The specific chemical shifts for this and related compounds can be found in the literature.[6][7][8][9]

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable techniques for the structural characterization of substituted pyrazole esters. A thorough understanding of the characteristic chemical shifts, coupling constants, and the influence of substituents allows for the confident and accurate elucidation of their molecular structures. This guide provides a foundational framework for researchers, scientists, and drug development professionals to effectively utilize NMR data in their work with this important class of heterocyclic compounds.

References

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (n.d.). Retrieved from [Link]

-

López, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. Retrieved from [Link]

-

Abood, N. A., & Al-Shlhai, R. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved from [Link]

-

Elguero, J., & Claramunt, R. M. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 56(10), 978-988. Retrieved from [Link]

-

Substituent effects on the15N NMR Parameters of Azoles - Scite. (n.d.). Retrieved from [Link]

-

13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6 - ResearchGate. (n.d.). Retrieved from [Link]

-

Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem. (n.d.). Retrieved from [Link]

-

1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem. (n.d.). Retrieved from [Link]

-

Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm] - ResearchGate. (n.d.). Retrieved from [Link]

-

(PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (n.d.). Retrieved from [Link]

-

1H-pyrazole-4-carboxylic acid, 3-methyl-5-(2-oxopropyl)-1-phenyl- - Optional[13C NMR]. (n.d.). Retrieved from [Link]

-

and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study - SciSpace. (n.d.). Retrieved from [Link]

-

¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. - ResearchGate. (n.d.). Retrieved from [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. (n.d.). Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... - ResearchGate. (n.d.). Retrieved from [Link]

-

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]

-

(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. (n.d.). Retrieved from [Link]

-

New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions - Zeitschrift für Naturforschung. (n.d.). Retrieved from [Link]

-

Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate | Asian Journal of Chemistry. (n.d.). Retrieved from [Link]

-

(PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (n.d.). Retrieved from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

J-coupling - Wikipedia. (n.d.). Retrieved from [Link]

-

Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. … - ResearchGate. (n.d.). Retrieved from [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. J-coupling - Wikipedia [en.wikipedia.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

Mass spectrometry analysis of brominated pyrazole derivatives

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Brominated Pyrazole Derivatives

Foreword

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents, from anti-inflammatory drugs like celecoxib to novel anticancer and antimicrobial candidates.[1][2][3] The introduction of a bromine atom onto this heterocyclic core is a common strategy to modulate potency, selectivity, and metabolic stability. Consequently, the precise structural characterization of these brominated derivatives is paramount for researchers, scientists, and drug development professionals. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural insight.

This guide moves beyond a simple recitation of methods. It is designed to provide a deep, mechanistic understanding of why specific analytical choices are made in the mass spectrometric analysis of brominated pyrazoles. We will explore the fundamental principles of ionization and fragmentation, delve into proven experimental protocols, and illustrate how to interpret the resulting data to confidently elucidate molecular structures and drive research forward.

Part 1: The Isotopic Signature of Bromine: A Foundational Marker

The most immediate and telling characteristic of a brominated compound in a mass spectrum is its unique isotopic pattern. Unlike carbon, where the heavy isotope ¹³C has a low natural abundance (~1.1%), bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio (approximately 50.7% and 49.3%, respectively).[4][5] This near-equal distribution gives rise to a distinctive "doublet" peak for the molecular ion (M⁺) and any bromine-containing fragments.

This pattern is the first piece of evidence a scientist should look for when analyzing a putative brominated compound.

-

Single Bromine Atom: A compound with one bromine atom will exhibit a molecular ion region with two peaks of nearly equal intensity, separated by 2 mass-to-charge units (m/z). These are the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).[6][7]

-

Two Bromine Atoms: For molecules containing two bromine atoms, the pattern becomes a triplet (M⁺, M+2, M+4) due to the possible isotopic combinations (⁷⁹Br⁷⁹Br, ⁷⁹Br⁸¹Br, ⁸¹Br⁷⁹Br, ⁸¹Br⁸¹Br). The statistical probability of these combinations results in a characteristic 1:2:1 intensity ratio.[5][8]

Table 1: Isotopic Peak Patterns for Brominated Compounds

| Number of Bromine Atoms | Isotopic Peaks | Approximate Intensity Ratio |

|---|---|---|

| 1 | M⁺, M+2 | 1:1 |

| 2 | M⁺, M+2, M+4 | 1:2:1 |

Caption: Isotopic peaks for a monobrominated ion.

Part 2: Ionization Techniques: Tailoring the Approach to the Analytical Question

The choice of ionization technique is a critical decision that dictates the nature of the mass spectrum obtained. The selection depends entirely on the analytical goal, whether it is definitive molecular weight confirmation or detailed structural elucidation through fragmentation.

-

Electron Ionization (EI): This is a high-energy, "hard" ionization technique, typically coupled with Gas Chromatography (GC-MS).[9] Bombardment with 70 eV electrons imparts significant internal energy to the molecule, causing extensive and reproducible fragmentation. This creates a rich fragmentation "fingerprint" that is excellent for structural elucidation and library matching. However, the molecular ion may be weak or entirely absent for fragile molecules.[10][11]

-

Chemical Ionization (CI): A "soft" ionization technique that uses a reagent gas to ionize the analyte through proton transfer or adduction. It imparts far less energy than EI, resulting in minimal fragmentation and a prominent protonated molecule peak ([M+H]⁺). This makes CI ideal for unequivocally determining the molecular weight of the parent compound.

-

Electrospray Ionization (ESI): The dominant ionization technique for Liquid Chromatography (LC-MS) analyses. ESI is a very soft method that generates ions directly from a liquid phase. It is exceptionally well-suited for the polar, non-volatile, and thermally labile compounds common in drug discovery.[12] It typically produces protonated molecules ([M+H]⁺) or adducts (e.g., [M+Na]⁺), providing clear molecular weight information. Fragmentation can be induced in a controlled manner using tandem mass spectrometry (MS/MS).[13]

Table 2: Comparison of Common Ionization Techniques

| Technique | Primary Ion(s) | Fragmentation | Best For | Common Application |

|---|---|---|---|---|

| EI | M⁺ | Extensive | Structural Elucidation, Library Matching | GC-MS of volatile compounds |

| CI | [M+H]⁺ | Minimal | Molecular Weight Confirmation | GC-MS when M⁺ is absent in EI |

| ESI | [M+H]⁺, Adducts | Controlled (MS/MS) | MW of polar/labile compounds, Metabolites | LC-MS/MS in drug development |

Caption: Decision workflow for ionization technique selection.

Part 3: Decoding Fragmentation: From Pyrazole Core to Brominated Analogs

Under energetic conditions like EI or collision-induced dissociation (CID) in MS/MS, brominated pyrazoles break apart in predictable ways that reveal their underlying structure.

Core Pyrazole Fragmentation Studies on the pyrazole ring itself have established two primary fragmentation pathways under electron impact.[14][15]

-

Loss of Hydrogen Cyanide (HCN): A common fragmentation for nitrogen-containing heterocycles, leading to a loss of 27 Da from the molecular ion or a key fragment.

-

Expulsion of Dinitrogen (N₂): This involves the cleavage of the N-N bond, a defining feature of the pyrazole core, resulting in a loss of 28 Da.[11]

Influence of the Bromine Substituent The presence of a bromine atom introduces additional, often dominant, fragmentation channels:

-

Loss of a Bromine Radical (•Br): The C-Br bond is relatively weak and prone to cleavage, resulting in a prominent peak corresponding to [M-Br]⁺. This is often one of the most intense fragment ions observed.[6] The mass difference will be 79 or 81 Da, depending on the isotope lost.

-

Loss of HBr: Elimination of hydrogen bromide can also occur, leading to a peak at [M-HBr]⁺.

The interplay between these pathways provides a detailed structural map. For example, in 4-bromopyrazole, one can expect to see the molecular ion doublet, a doublet corresponding to the loss of HCN, and a singlet peak corresponding to the pyrazole cation after the loss of the bromine radical.[16]

Caption: Key fragmentation pathways for brominated pyrazoles.

Part 4: Integrated Analytical Strategies & Protocols

A robust analysis combines chromatography for separation with mass spectrometry for detection and identification. The choice between GC-MS and LC-MS is fundamental.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The method of choice for analyzing volatile and thermally stable brominated pyrazoles. The high chromatographic resolution of capillary GC combined with the rich, library-searchable data from EI-MS makes it powerful for identifying isomers and known compounds.[9]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the workhorse technique in drug discovery and metabolism studies.[17] Its applicability to a vast range of compounds, regardless of volatility, is a key advantage. The use of soft ionization (ESI) preserves the molecular ion, which is then selected and fragmented in the collision cell to generate product ion spectra for structural confirmation.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, HRMS is indispensable. Instruments like Orbitrap, Time-of-Flight (TOF), or magnetic sector analyzers provide mass accuracy to within a few parts-per-million (ppm).[18][19] This allows for the calculation of the elemental formula, confirming not only the presence of bromine but the exact number of carbons, hydrogens, and nitrogens, virtually eliminating false positives.[20]

Experimental Protocol: LC-MS/MS Method for Metabolite Identification

This protocol provides a self-validating framework for identifying metabolites of a brominated pyrazole drug candidate in a biological matrix (e.g., plasma or liver microsomes).

1. Sample Preparation (Protein Precipitation)

- Rationale: To remove high-abundance proteins that interfere with LC-MS analysis.

- Procedure:

- To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing an internal standard.

- Vortex vigorously for 1 minute to ensure complete protein precipitation.

- Centrifuge at >12,000 x g for 10 minutes at 4°C.

- Carefully transfer the supernatant to a clean vial for LC-MS analysis.

2. Chromatographic Conditions

- Rationale: To achieve separation of the parent drug from its more polar metabolites.

- System: UHPLC system.

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40°C.

3. Mass Spectrometer Settings (Triple Quadrupole or Q-TOF)

- Rationale: To detect the parent drug and screen for potential metabolites.

- Ionization Mode: Electrospray Ionization, Positive (ESI+).

- Scan Mode 1 (Full Scan): Scan from m/z 100-800 to detect all potential ions.

- Scan Mode 2 (Product Ion Scan): Fragment the known [M+H]⁺ of the parent drug to confirm its identity.

- Scan Mode 3 (Neutral Loss/Precursor Ion Scan): Use these specialized scans to screen for metabolites that have undergone specific biotransformations (e.g., a neutral loss of 16 Da for hydroxylation).

- Collision Energy: Optimize using the parent drug; start with a ramp of 15-40 eV.

4. Data Analysis and Interpretation

- Rationale: To identify metabolites based on retention time, mass, and fragmentation pattern.

- Step 1: Locate the parent drug's peak.

- Step 2: Search the full scan data for masses corresponding to expected metabolic transformations (e.g., M+16 for oxidation, M+glucuronide).

- Step 3: Compare the MS/MS fragmentation pattern of a suspected metabolite to that of the parent drug. Key fragments from the core structure should be conserved, providing high confidence in the identification. The bromine isotopic pattern must be present in any fragment that retains the bromine atom.

Sample [label="Biological Sample\n(e.g., Plasma)", fillcolor="#F1F3F4", fontcolor="#202124"];

Prep [label="Sample Preparation\n(Protein Precipitation)", fillcolor="#F1F3F4", fontcolor="#202124"];

LC [label="UHPLC Separation\n(Reversed-Phase)", fillcolor="#F1F3F4", fontcolor="#202124"];

MS [label="Mass Spectrometer\n(ESI Source)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

MSMS [label="Tandem MS (MS/MS)\n(Collision Cell)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Data [label="Data Analysis\n(Metabolite Identification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> Prep;

Prep -> LC;

LC -> MS;

MS -> MSMS [label="Precursor Ion Selection"];

MSMS -> Data [label="Fragment Ion Spectra"];

}

Caption: Workflow for metabolite analysis of brominated pyrazoles.

Part 5: Key Applications in Scientific Research

The robust analytical methodologies described above are critical in several domains:

-

Drug Discovery and Development: Confirming the identity and purity of newly synthesized compounds is a fundamental step.[21] Furthermore, identifying metabolic hotspots on a molecule allows medicinal chemists to block metabolism by, for example, introducing a bromine atom, thereby improving the drug's pharmacokinetic profile.[17]

-

Structural Elucidation: Mass spectrometry, often in concert with NMR, provides definitive proof of structure for novel chemical entities. The fragmentation data is crucial for pinpointing the exact location of the bromine substituent on the pyrazole ring.

-